Ehfrwgkpvg-NH2

Description

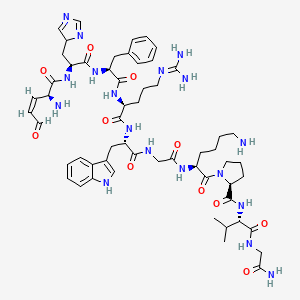

Ehfrwgkpvg-NH₂ is a synthetic peptide featuring an amidated C-terminus (-NH₂ group). Amidated peptides like Ehfrwgkpvg-NH₂ are often designed to enhance metabolic stability and bioavailability compared to their carboxyl-terminated counterparts .

Properties

CAS No. |

94664-48-9 |

|---|---|

Molecular Formula |

C57H80N18O11 |

Molecular Weight |

1193.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(Z,2S)-2-amino-5-oxopent-3-enoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H80N18O11/c1-33(2)48(55(85)66-30-46(60)77)74-54(84)45-20-11-23-75(45)56(86)41(18-8-9-21-58)69-47(78)31-67-50(80)43(26-35-28-65-39-17-7-6-15-37(35)39)73-51(81)40(19-10-22-64-57(61)62)70-52(82)42(25-34-13-4-3-5-14-34)72-53(83)44(27-36-29-63-32-68-36)71-49(79)38(59)16-12-24-76/h3-7,12-17,24,28-29,32-33,36,38,40-45,48,65H,8-11,18-23,25-27,30-31,58-59H2,1-2H3,(H2,60,77)(H,66,85)(H,67,80)(H,69,78)(H,70,82)(H,71,79)(H,72,83)(H,73,81)(H,74,84)(H4,61,62,64)/b16-12-/t36?,38-,40-,41-,42-,43-,44-,45-,48-/m0/s1 |

InChI Key |

KRUMNINPTBKENG-ODFFGMEWSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5C=NC=N5)NC(=O)C(C=CC=O)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](/C=C\C=O)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5C=NC=N5)NC(=O)C(C=CC=O)N |

sequence |

XXFRWGKPVG |

Synonyms |

EHFRWGKPVG-NH2 Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-NH2 cyclic peptide glutamyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycyl-lysyl-prolyl-valyl-glycinamide cyclic peptide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : Ehfrwgkpvg-NH₂ contains Trp (W) and Val (V), contributing to moderate hydrophobicity, similar to FLWGPRALV-NH₂ (9). However, WAGGDASGE-NH₂ (3) lacks charged residues, making it more hydrophobic.

- Structural Motifs : Proline (P) in Ehfrwgkpvg-NH₂ may disrupt secondary structures, whereas FSGAEGQRW-NH₂ (12) has Gln (Q) and Arg (R), favoring β-sheet formation .

Functional Comparison with Polymers Containing -NH₂ Groups

While Ehfrwgkpvg-NH₂ is a peptide, polymers like PLGA-SS-PEG-NH₂ () and DBCO-PEG-NH₂ () share functional similarities due to their -NH₂ termini. Below is a functional analysis:

Key Differences :

- Stability : Peptides like Ehfrwgkpvg-NH₂ are prone to enzymatic degradation, whereas PLGA-SS-PEG-NH₂ and DBCO-PEG-NH₂ exhibit enhanced stability due to polymer backbones .

- Functionalization : DBCO-PEG-NH₂ leverages click chemistry for targeted delivery, a feature absent in Ehfrwgkpvg-NH₂ .

Chemical Properties of -NH₂ Terminus

The amidated C-terminus in Ehfrwgkpvg-NH₂ confers basic properties (pKa ~7.5–8.5), enhancing solubility in acidic environments and promoting interactions with anionic membranes or proteins . In contrast:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.